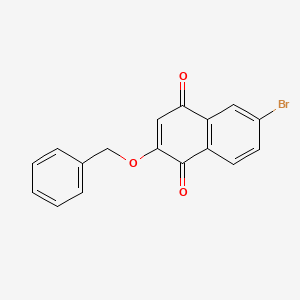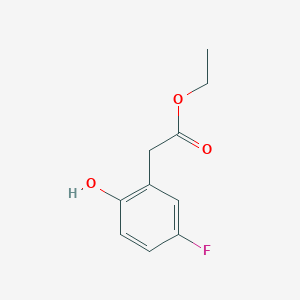![molecular formula C20H17BrN2O5S2 B13985907 1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one](/img/structure/B13985907.png)
1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one is a complex organic compound that belongs to the class of pyrrolo[2,3-c]pyridine derivatives
Vorbereitungsmethoden
The synthesis of 1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one typically involves multi-step reactions. The synthetic route often starts with the preparation of the pyrrolo[2,3-c]pyridine core, followed by the introduction of the bromophenylsulfonyl and tosyl groups. Common reagents used in these reactions include bromine, sulfonyl chlorides, and tosylates. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like pyridinium p-toluenesulfonate .
Analyse Chemischer Reaktionen
1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various types of cancer.
Biological Research: It is used in studies related to cell proliferation, apoptosis, and migration, particularly in cancer cell lines.
Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the molecular mechanisms of diseases.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one involves the inhibition of fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one can be compared with other pyrrolo[2,3-c]pyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFRs and have similar biological activities.
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives: These compounds exhibit anti-tumor activity and are used in cancer research.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds are synthesized using similar methods and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and its potent activity against FGFRs, making it a valuable compound for cancer research.
Eigenschaften
Molekularformel |
C20H17BrN2O5S2 |
|---|---|
Molekulargewicht |
509.4 g/mol |
IUPAC-Name |
1-(4-bromophenyl)sulfonyl-6-(4-methylphenyl)sulfonyl-5,7-dihydropyrrolo[2,3-c]pyridin-4-one |
InChI |
InChI=1S/C20H17BrN2O5S2/c1-14-2-6-16(7-3-14)29(25,26)22-12-19-18(20(24)13-22)10-11-23(19)30(27,28)17-8-4-15(21)5-9-17/h2-11H,12-13H2,1H3 |
InChI-Schlüssel |
MSAKDFSVMQTQKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C=CN3S(=O)(=O)C4=CC=C(C=C4)Br)C(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B13985825.png)

![5-(4-Bromobutoxy)pyrazolo[1,5-a]pyridine](/img/structure/B13985843.png)
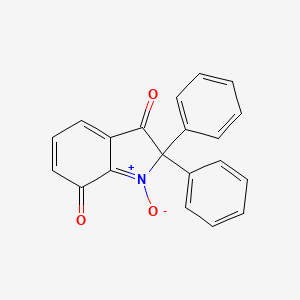
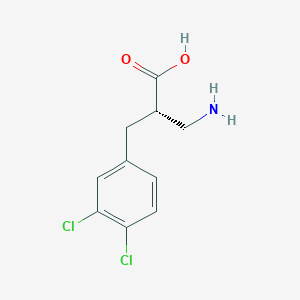
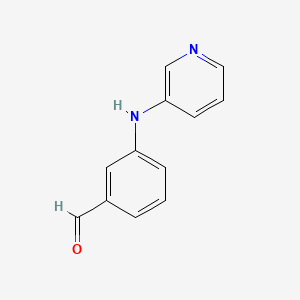
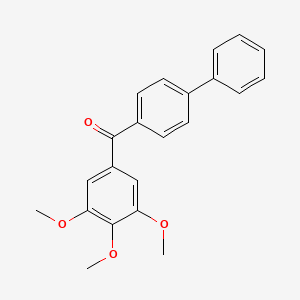


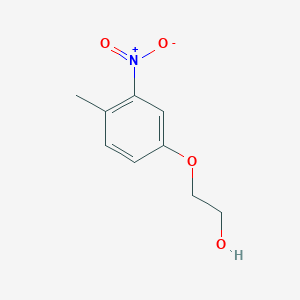
![tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate](/img/structure/B13985877.png)
![8-Bromo-3-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B13985878.png)
